4-fluoro-3-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Description
4-fluoro-3-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F4N2O2S2 and its molecular weight is 444.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 plays a crucial role in necroptosis, a form of programmed cell death . Necroptosis is involved in various diseases, including inflammatory, infectious, and degenerative diseases .
Mode of Action
This compound acts as a potent inhibitor of necroptosis by targeting RIPK3 . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This inhibition prevents the downstream signaling that would normally lead to cell death.
Biochemical Pathways
The compound’s action on RIPK3 affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the swelling of organelles and the cell membrane’s rupture . By inhibiting RIPK3, the compound prevents the formation of the necrosome, a complex that drives necroptosis .
Pharmacokinetics
For instance, one study found that a related compound had an oral bioavailability of 25.2% in rats .
Result of Action
The inhibition of RIPK3 by this compound leads to a significant reduction in necroptosis, thereby preventing cell death . In a tumor necrosis factor-induced systemic inflammatory response syndrome model, it significantly protected mice from hypothermia and death .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2S2/c1-12-10-16(6-7-17(12)20)29(26,27)24-9-8-15-11-28-18(25-15)13-2-4-14(5-3-13)19(21,22)23/h2-7,10-11,24H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAXQWZUVXBPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.